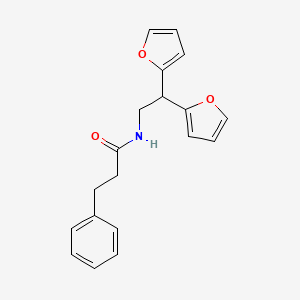

N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-19(11-10-15-6-2-1-3-7-15)20-14-16(17-8-4-12-22-17)18-9-5-13-23-18/h1-9,12-13,16H,10-11,14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDXNPVQKHAUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Structural Features

- Furan rings : Electron-rich heterocycles prone to electrophilic substitution, necessitating mild reaction conditions to prevent ring opening.

- Amide linkage : Requires activation of the carboxylic acid for nucleophilic attack by the amine.

- Rotatable bonds : Seven rotatable bonds (as per PubChem data) suggest conformational flexibility, influencing crystallization behavior.

Synthetic Methodologies

Direct Amidation via Acyl Chloride

The most direct method involves reacting 3-phenylpropanoic acid with thionyl chloride (SOCl₂) to generate 3-phenylpropanoyl chloride , followed by amidation with 2,2-di(furan-2-yl)ethylamine .

Procedure :

- Acyl chloride formation :

- 3-Phenylpropanoic acid (1 eq) is refluxed with SOCl₂ (1.2 eq) in anhydrous dichloromethane (DCM) for 3 hours. Excess SOCl₂ is removed under vacuum.

- Amine coupling :

- The acyl chloride is dissolved in DCM and added dropwise to a solution of 2,2-di(furan-2-yl)ethylamine (1 eq) and triethylamine (TEA, 1.5 eq) at 0°C. The reaction proceeds at room temperature for 12 hours.

- Workup :

- The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.

Yield : ~50–65% (estimated based on analogous amidation reactions).

Carbodiimide-Mediated Coupling

To circumvent acyl chloride instability, 3-phenylpropanoic acid can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

Procedure :

- Activation :

- 3-Phenylpropanoic acid (1 eq), EDC (1.2 eq), and HOBt (1.2 eq) are stirred in DMF at 0°C for 30 minutes.

- Amine addition :

- 2,2-di(furan-2-yl)ethylamine (1 eq) is added, and the reaction proceeds at room temperature for 24 hours.

- Purification :

Reductive Amination Pathway (Hypothetical)

An alternative route involves reductive amination of 2,2-di(furan-2-yl)acetaldehyde with 3-phenylpropanamide , though this method remains speculative due to lack of direct evidence.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

Challenges and Optimization Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamine.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan rings and phenyl group can engage in π-π interactions, while the amide group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide

- N-(2,2-di(furan-2-yl)ethyl)pivalamide

- N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide is unique due to its specific combination of furan rings, phenyl group, and amide functionality. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill as effectively.

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan moiety, which is known for its diverse biological activities. The presence of the di(furan-2-yl)ethyl group contributes to its unique interactions within biological systems.

Antioxidant Activity

Research has shown that compounds with furan rings often exhibit significant antioxidant properties. A study examining various furan derivatives indicated that the presence of multiple furan groups enhances radical scavenging activity, potentially through electron donation mechanisms .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Radical scavenging |

| Zn(II) Complex | 10 | Metal chelation |

| Pd(II) Complex | 12 | Electron transfer |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated moderate activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Case Study : In a comparative study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone of 15 mm against S. aureus and 12 mm against E. coli, suggesting effective antimicrobial properties.

DNA Cleavage Activity

The compound has also been tested for its ability to cleave DNA, which is crucial in understanding its potential as an anticancer agent. In experiments using pBR322 plasmid DNA, significant cleavage was observed when treated with the compound under physiological conditions. This activity is likely due to the interaction of the furan moieties with DNA bases, leading to strand breaks .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The furan rings are capable of donating electrons to free radicals, neutralizing them and preventing oxidative stress.

- Metal Chelation : The compound may form complexes with metal ions (e.g., Zn(II), Pd(II)), enhancing its antioxidant and antimicrobial effects through metal-mediated pathways.

- Intercalation with DNA : The planar structure of the furan moiety allows it to intercalate between DNA bases, leading to structural distortions that result in cleavage.

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of this compound to enhance its biological activities. Modifications at the phenyl group or variations in the furan substituents could lead to derivatives with improved potency and selectivity.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide?

The compound can be synthesized via mixed anhydride intermediates using reagents like phenyliodine(III) dicarboxylates. For example, analogous propanamide derivatives (e.g., N-(2-hydroxy-2-methylpropyl)-3-phenylpropanamide) were synthesized in yields of 77–82% by reacting cyclopropanol derivatives with carboxylates in chloroform, followed by purification via column chromatography . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to minimize side products.

Q. Which analytical techniques are essential for characterizing this compound?

Structural elucidation requires a combination of TLC (for purity assessment), GC-MS (for molecular weight confirmation), FTIR (to identify functional groups like amides and furans), and NMR (1H/13C for stereochemical and substituent analysis). For instance, a related compound isolated from Myristica fragrans was confirmed using these methods, with NMR data matching computational predictions .

Q. How can researchers validate the purity of synthesized batches?

High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry is recommended. Reproducibility can be ensured by comparing retention times or spectral data with published standards. For example, inconsistencies in biological activity between batches may arise from impurities, necessitating rigorous QC protocols .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating its antibacterial activity?

Staining-based antibiofilm assays (e.g., crystal violet) combined with SEM imaging can quantify biofilm inhibition against pathogens like uropathogenic E. coli. A study on a structurally similar compound demonstrated >50% biofilm reduction at 100 µg/mL, validated by SEM showing disrupted bacterial adhesion . Minimum inhibitory concentration (MIC) assays should be performed in triplicate to ensure statistical robustness.

Q. How can molecular docking elucidate its mechanism of action against bacterial targets?

Docking studies using software like AutoDock Vina with the Fim-H receptor (PDB ID: 4X5R) can predict binding interactions. For example, the furan and phenyl groups in related compounds showed hydrogen bonding with Fim-H’s mannose-binding pocket, with binding affinities ≤−7.5 kcal/mol and ligand efficiency ≥0.3 . Mutagenesis studies on the receptor can further validate computational predictions.

Q. How to address discrepancies in reported biological activity across studies?

Contradictions may arise from variations in assay conditions (e.g., pH, bacterial strain, or solvent). Researchers should:

- Standardize protocols (e.g., CLSI guidelines for MIC assays).

- Confirm compound stability under experimental conditions (e.g., via LC-MS).

- Compare results with structurally analogous compounds (e.g., N-(3-aminophenyl)-3-phenylpropanamide) to isolate substituent effects .

Q. What computational tools predict its pharmacokinetic properties?

ADME profiles can be modeled using SwissADME or PreADMET. A study on a related compound reported moderate intestinal absorption (Caco-2 permeability: 5.2 × 10⁻⁶ cm/s) and cytochrome P450 inhibition potential (CYP3A4 IC₅₀: 12 µM), suggesting the need for structural optimization to enhance bioavailability .

Q. How to design experiments for assessing toxicity in eukaryotic cells?

Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure cell viability. For example, a 48-hour exposure at 50–200 µM concentrations in human renal epithelial cells can identify cytotoxic thresholds. Parallel ROS (reactive oxygen species) detection assays may clarify mechanisms of toxicity .

Methodological Notes

- Synthesis Optimization : Replace chloroform with greener solvents (e.g., ethyl acetate) to improve sustainability without compromising yield .

- Docking Validation : Cross-check docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time .

- Biofilm Assays : Include positive controls (e.g., ciprofloxacin) and negative controls (DMSO solvent) to normalize data across experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.